5-Bromo-2-[(but-3-yn-2-yl)amino]pyridine-3-carboxylic acid
Description
5-Bromo-2-[(but-3-yn-2-yl)amino]pyridine-3-carboxylic acid is a pyridine derivative featuring a bromine atom at position 5, a but-3-yn-2-yl-substituted amino group at position 2, and a carboxylic acid at position 2. This compound’s unique structure combines electron-withdrawing (bromine, carboxylic acid) and electron-donating (alkyne-bearing amino group) substituents, making it a versatile intermediate in pharmaceutical and materials chemistry. Its alkyne moiety may enable click chemistry applications, while the carboxylic acid group facilitates derivatization or coordination in metal complexes.
Properties
Molecular Formula |
C10H9BrN2O2 |
|---|---|
Molecular Weight |
269.09 g/mol |
IUPAC Name |
5-bromo-2-(but-3-yn-2-ylamino)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C10H9BrN2O2/c1-3-6(2)13-9-8(10(14)15)4-7(11)5-12-9/h1,4-6H,2H3,(H,12,13)(H,14,15) |
InChI Key |
SPPUQPSBGWTUCV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#C)NC1=C(C=C(C=N1)Br)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and subsequent functionalization processes. These methods are optimized for efficiency and yield, ensuring that the compound can be produced in sufficient quantities for research and application purposes .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-[(but-3-yn-2-yl)amino]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups attached to the pyridine ring.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring .
Scientific Research Applications
5-Bromo-2-[(but-3-yn-2-yl)amino]pyridine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-Bromo-2-[(but-3-yn-2-yl)amino]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate these mechanisms .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table highlights key structural and physicochemical differences between the target compound and its analogs:
Key Observations
Substituent Effects on Reactivity and Applications: Electron-Withdrawing Groups: Bromine and fluorine (e.g., in 5-bromo-3-fluoropyridine-2-carboxylic acid ) enhance electrophilicity, favoring cross-coupling reactions. The carboxylic acid group enables salt formation or esterification. Alkyne Functionality: The but-3-yn-2-yl group in the target compound offers unique reactivity for Huisgen cycloaddition (click chemistry), absent in simpler analogs like 5-bromo-2-pyridinecarboxylic acid .
Physicochemical Properties :
- Melting Points : Only 5-bromo-3-pyridinecarboxylic acid and 5-bromo-2-pyridinecarboxylic acid have reported melting points (178–180°C and unspecified, respectively). The absence of data for other compounds limits solubility and stability comparisons.
- Polarity : Hydroxy and methyl groups in 5-bromo-6-hydroxy-2-methylpyridine-3-carboxylic acid increase polarity, likely improving aqueous solubility compared to the alkyne-containing target compound.
Synthetic and Industrial Relevance: Fluorinated derivatives (e.g., 5-bromo-3-fluoropyridine-2-carboxylic acid) are prioritized in catalysis and materials science due to fluorine’s electronegativity and metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
